molecular formula C24H26O7S2 B13963644 1,3-Ditosyloxy-2-benzyloxypropane CAS No. 19945-19-8

1,3-Ditosyloxy-2-benzyloxypropane

Cat. No.: B13963644
CAS No.: 19945-19-8
M. Wt: 490.6 g/mol
InChI Key: YJTZGUWPLXSKCA-UHFFFAOYSA-N
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Description

1,3-Ditosyloxy-2-benzyloxypropane is an organic compound characterized by the presence of two tosylate groups and a benzyloxy group attached to a propane backbone

Preparation Methods

The synthesis of 1,3-Ditosyloxy-2-benzyloxypropane typically involves the tosylation of 1,3-dihydroxy-2-benzyloxypropaneThe reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps include:

  • Protection of hydroxyl groups.
  • Tosylation using tosyl chloride.
  • Purification of the product through recrystallization or chromatography.

Chemical Reactions Analysis

1,3-Ditosyloxy-2-benzyloxypropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.

Mechanism of Action

The mechanism of action of 1,3-Ditosyloxy-2-benzyloxypropane involves the reactivity of the tosylate groups. These groups are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. The benzyloxy group can participate in various redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

1,3-Ditosyloxy-2-benzyloxypropane can be compared with other similar compounds such as:

The presence of both tosylate and benzyloxy groups in this compound makes it unique and highly versatile in various chemical transformations.

Properties

CAS No.

19945-19-8

Molecular Formula

C24H26O7S2

Molecular Weight

490.6 g/mol

IUPAC Name

[3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C24H26O7S2/c1-19-8-12-23(13-9-19)32(25,26)30-17-22(29-16-21-6-4-3-5-7-21)18-31-33(27,28)24-14-10-20(2)11-15-24/h3-15,22H,16-18H2,1-2H3

InChI Key

YJTZGUWPLXSKCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3

Origin of Product

United States

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